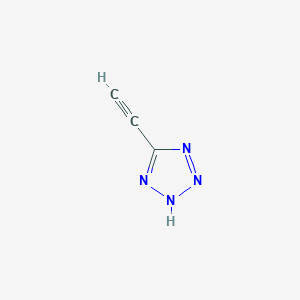

5-Ethynyl-1H-tetrazole

Description

Significance of Tetrazole Scaffolds in Modern Chemical Research

The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms and one carbon atom, is a prominent structural motif in modern chemical research. lifechemicals.comresearchgate.net Although not found in nature, its synthetic derivatives have garnered significant attention due to their wide-ranging applications in medicinal chemistry, materials science, and coordination chemistry. lifechemicals.comacs.orgthieme-connect.com

In the realm of medicinal chemistry, tetrazoles are highly valued as bioisosteres of carboxylic acids. lifechemicals.comacs.orgvu.edu.au This means they can often replace a carboxylic acid group in a drug molecule without significantly altering its biological activity, while potentially improving properties like metabolic stability. acs.orgvu.edu.au Consequently, the tetrazole moiety is a key component in numerous approved drugs, including antihypertensives and antibacterials. lifechemicals.comvu.edu.aubohrium.com Beyond their role as carboxylic acid mimics, tetrazole derivatives have shown a broad spectrum of pharmacological activities, including anticancer, antiviral, and antifungal properties. vu.edu.aubohrium.com

In materials science, the high nitrogen content of tetrazoles makes them attractive for the development of high-energy-density materials, such as explosives and rocket propellants. acs.orgresearchgate.net The thermal decomposition of these compounds releases a large amount of nitrogen gas, a key characteristic of energetic materials. sciencemadness.org Furthermore, tetrazole-containing polymers have been investigated for applications like gas capture, demonstrating their versatility beyond energetic uses. lifechemicals.com The nitrogen atoms in the tetrazole ring also readily coordinate with metal ions, making them valuable ligands in the construction of metal-organic frameworks (MOFs) and other coordination complexes with diverse applications. lifechemicals.comresearchgate.net

Unique Aspects of 5-Substituted-1H-tetrazoles

The synthesis of 5-substituted-1H-tetrazoles has been a major focus of research, with the [3+2] cycloaddition of nitriles and azides being a conventional method. researchgate.netthieme-connect.com However, due to the hazardous nature of some reactants like hydrazoic acid, significant efforts have been dedicated to developing safer and more efficient synthetic routes, including the use of various catalysts and microwave-assisted synthesis. thieme-connect.comdergipark.org.trorganic-chemistry.orgnih.gov

The versatility of the 5-position allows for the introduction of a wide array of functional groups, leading to a vast library of compounds with tailored properties. For instance, the introduction of aryl groups can influence the electronic and steric properties, while the incorporation of other heterocyclic rings can lead to complex molecules with unique biological activities. nih.govbohrium.com The ability to modify this position is central to the widespread use of 5-substituted-1H-tetrazoles as key building blocks in organic synthesis. researchgate.net

Rationale for Investigating 5-Ethynyl-1H-tetrazole

The investigation into this compound is driven by the unique combination of the tetrazole ring and the ethynyl (B1212043) (alkyne) functionality. The ethynyl group is a highly versatile functional group in organic synthesis, known for its participation in a variety of powerful coupling reactions, such as the Sonogashira cross-coupling. nih.govumich.edu This reactivity opens up numerous possibilities for further functionalization of the tetrazole scaffold.

The presence of the alkyne allows for the construction of more complex molecules by linking the tetrazole to other molecular fragments. This is particularly valuable in drug discovery for creating novel molecular architectures and in materials science for building polymers and coordination networks. umich.educonicet.gov.ar For example, the ethynyl group can be used to synthesize extended, conjugated systems with interesting electronic and photophysical properties.

Furthermore, the combination of the high-energy tetrazole ring with the reactive ethynyl group makes this compound and its derivatives potential candidates for advanced energetic materials. researchgate.netrsc.org The alkyne moiety can participate in polymerization or other reactions to create high-nitrogen content polymers with tailored energetic properties. The investigation of such compounds contributes to the ongoing development of safer and more efficient energetic materials. researchgate.netsciencemadness.org

The synthesis of this compound itself presents a synthetic challenge, often involving the coupling of a protected tetrazole with an ethynylating agent. nih.gov Research in this area not only provides access to this valuable building block but also contributes to the development of new synthetic methodologies in heterocyclic chemistry.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-ethynyl-2H-tetrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2N4/c1-2-3-4-6-7-5-3/h1H,(H,4,5,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXIWVWLGMJTSMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=NNN=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

94.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 5 Ethynyl 1h Tetrazole

Reactivity of the Ethynyl (B1212043) Moiety

The carbon-carbon triple bond of the ethynyl group is a site of high electron density, making it susceptible to a variety of addition and coupling reactions.

[3+2] Cycloaddition Reactions (Click Chemistry Analogs)

The ethynyl group of 5-ethynyl-1H-tetrazole can participate in [3+2] cycloaddition reactions, a cornerstone of click chemistry. These reactions involve the formation of a five-membered ring from a 1,3-dipole and a dipolarophile. For instance, the reaction of this compound with azides can lead to the formation of bistetrazoles. This type of reaction is a powerful tool for linking molecular fragments and has been utilized in the synthesis of various heterocyclic compounds. scielo.brrsc.org The synthesis of 5-substituted-1H-tetrazoles often proceeds through a [3+2] cycloaddition of an azide (B81097) with a nitrile. scielo.br

Metal-Catalyzed Coupling Reactions

The terminal alkyne of this compound is an excellent substrate for various metal-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.orgeie.grchiba-u.jp

Sonogashira Coupling: This palladium-catalyzed reaction couples terminal alkynes with aryl or vinyl halides. spbftu.ruglobalresearchonline.netnih.gov For example, the Sonogashira coupling of a protected 5-iodotetrazole with an ethynyl-containing compound is a viable route to introduce the ethynyl group. Similarly, 1-(2-bromophenyl)-4-phenyl-1H-tetrazole-5(4H)-thione has been coupled with an alkyne via Sonogashira reaction to produce 1-(2-ethynylphenyl)-4-phenyl tetrazole-5-thione. nih.gov

Other Coupling Reactions: Beyond the Sonogashira reaction, other metal-catalyzed couplings like the Suzuki, Heck, and Negishi reactions are theoretically possible, allowing for the introduction of a wide array of substituents at the ethynyl position. eie.grnih.gov These reactions significantly expand the synthetic utility of this compound for creating complex molecular architectures.

Table 1: Examples of Metal-Catalyzed Coupling Reactions

| Coupling Reaction | Reactants | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Sonogashira | 5-Iodo-2-methyl-2H-tetrazole, Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 5-Ethynyl-2-methyl-2H-tetrazole (after desilylation) |

| Sonogashira | 1-(2-bromophenyl)-4-phenyl-1H-tetrazole-5(4H)-thione, Alkyne | Pd catalyst | 1-(2-Ethynylphenyl)-4-phenyl tetrazole-5-thione |

Nucleophilic and Electrophilic Additions to the Alkyne

The electron-rich triple bond of the ethynyl group is susceptible to both nucleophilic and electrophilic attack.

Nucleophilic Addition: Strong nucleophiles can add across the triple bond. For instance, the addition of 1-substituted tetrazole-5-thiols to terminal acetylenes can be catalyzed by Pd(II) salts in an acidic medium. researchgate.net

Electrophilic Addition: In the presence of strong acids, the ethynyl group can be protonated, leading to the formation of a vinyl cation. This cation can then be attacked by nucleophiles. For example, the reaction of 5-arylethynyl-2-methyl-2H-tetrazoles with arenes in the presence of a superacid like trifluoromethanesulfonic acid (CF₃SO₃H) results in hydroarylation of the triple bond. spbftu.ruresearchgate.net DFT calculations have shown that this proceeds through a two-step protonation mechanism, with initial protonation at the N4 position of the tetrazole ring, followed by protonation of the α-carbon of the ethynyl group to form a dicationic intermediate. spbftu.ru In the absence of an external nucleophile, the triflate anion can act as a nucleophile, leading to the formation of vinyl triflates.

Reactivity of the Tetrazole Heterocycle

The tetrazole ring itself is a versatile functional group with its own distinct reactivity profile, including protonation/deprotonation events and the potential for ring transformations.

Protonation and Deprotonation Behavior at C5 and Nitrogen Centers

The tetrazole ring contains four nitrogen atoms and exhibits both acidic and basic properties. researchgate.net The NH proton of the 1H-tetrazole tautomer is acidic, with a pKa similar to that of carboxylic acids, allowing it to be deprotonated by a base to form a tetrazolate anion. wikipedia.orgacs.org This anion is a good nucleophile and can participate in various reactions.

The nitrogen atoms of the tetrazole ring can also be protonated by strong acids. spbftu.ru As mentioned earlier, in the case of 5-arylethynyl-2-methyl-2H-tetrazoles, the initial site of protonation is the N4 atom of the tetrazole ring. spbftu.ru The protonation state of the tetrazole ring can significantly influence the reactivity of the rest of the molecule.

The C5 position of the tetrazole ring can be deprotonated using a strong base. For example, protected 1H-tetrazoles can be deprotonated at the C5 position using a mixed zinc-magnesium base, and the resulting organozinc reagent can be used in subsequent cross-coupling reactions. sci-hub.se

Ring Transformations and Rearrangements

The tetrazole ring can undergo a variety of transformations and rearrangements, often under thermal or photochemical conditions. While specific examples for this compound are not extensively documented in the provided search results, tetrazoles in general can undergo ring-chain tautomerism with azido-imines, especially when substituted with strongly electron-withdrawing groups. wikipedia.org Additionally, thermal decomposition of some 5-substituted tetrazoles can lead to the extrusion of nitrogen gas and the formation of various products. scispace.com It is plausible that the ethynyl substituent could influence the pathways of such transformations. For instance, the thermal rearrangement of 2-halo-2H-azirines, which can be synthesized from tetrazol-5-yl phosphorus ylides, has been reported. mdpi.com

Coordination Behavior as a Ligand

This compound is a versatile ligand in coordination chemistry, capable of forming stable complexes with a variety of metal ions. researchgate.net Its coordination potential stems from multiple donor sites: the four nitrogen atoms of the tetrazole ring and the π-system of the ethynyl group. This allows the molecule to act as a monodentate, bidentate, or bridging ligand, leading to the formation of diverse structural architectures, from discrete molecular complexes to one-, two-, and three-dimensional coordination polymers or metal-organic frameworks (MOFs). researchgate.netrsc.orgscielo.br

The deprotonated form of the tetrazole ring (tetrazolate) is a common coordinating moiety. The nitrogen atoms N1, N2, N3, and N4 can all participate in binding to metal centers. scispace.comscispace.com Common coordination modes observed in related 5-substituted tetrazole complexes include:

Monodentate Coordination: Binding through a single nitrogen atom, typically N4. chem-soc.si

Bidentate Chelation: Coordination through adjacent nitrogen atoms, such as N1 and N2, or N3 and N4.

Bridging Coordination: Linking two or more metal centers. A common bridging mode involves coordination through N1 and N2 to one metal and N3 and N4 to another, or bridging via the N2 and N3 atoms. scispace.com

The ethynyl group (–C≡CH) provides an additional site for coordination through its π-electrons, a behavior observed in related allyl-substituted tetrazole complexes with copper(I) and silver(I). scispace.comchem-soc.si This can lead to the formation of π-complexes, further increasing the structural diversity of the resulting metal-organic assemblies. The combination of the N-donor tetrazole ring and the π-donating alkyne group makes this compound a multifunctional ligand capable of constructing complex supramolecular structures with interesting physical and chemical properties, such as luminescence and catalysis. scielo.brrsc.org For instance, various transition metal complexes with tetrazole-based ligands have been shown to form 3D frameworks with diverse topologies. rsc.orgrsc.org

Tautomerism and Isomerism in this compound Systems

Tautomerism is a critical feature of this compound, governing its reactivity and physicochemical properties. The primary form of tautomerism is prototropic tautomerism, which involves the migration of a proton between different nitrogen atoms of the heterocyclic ring. wikipedia.org

Prototropic Equilibrium Investigations (1H- and 2H-Tautomers)

This compound exists as an equilibrium mixture of two primary prototropic tautomers: the 1H- and 2H-forms. In the 1H-tautomer, the proton is attached to the N1 nitrogen, while in the 2H-tautomer, it resides on the N2 nitrogen. wikipedia.orgmdpi.com

The relative stability of these tautomers is highly dependent on the physical state and the surrounding environment.

Gas Phase: In the gas phase, the 2H-tautomer is generally the more stable form for the parent tetrazole and many of its derivatives. wikipedia.orguq.edu.auresearchgate.net Theoretical calculations on the parent tetrazole show the 2H form to be energetically preferred by approximately 7 kJ/mol. uq.edu.au

Solid State: In the crystalline solid state, the 1H-tautomer is typically the dominant species due to more favorable intermolecular interactions and crystal packing forces. wikipedia.org

Solution: In solution, the equilibrium can be complex, with both tautomers potentially coexisting in comparable amounts, though the 1H-form is generally favored in polar solvents. mdpi.comuq.edu.auchemrxiv.org

The interconversion between the 1H- and 2H-tautomers involves a significant energy barrier, indicating that the process is slow under normal conditions. uq.edu.au The existence of this equilibrium is fundamental to understanding the molecule's chemical behavior, as each tautomer possesses distinct electronic and steric properties that influence its reactivity.

| Compound | Phase | Predominant Tautomer | Energy Difference (ΔE, 2H vs 1H) | Reference |

|---|---|---|---|---|

| Tetrazole (unsubstituted) | Gas Phase | 2H | -7 kJ/mol | uq.edu.au |

| Tetrazole (unsubstituted) | Solid State | 1H | N/A | wikipedia.org |

| Tetrazole (unsubstituted) | Polar Solution | 1H | +12 kJ/mol (in medium with ε=40) | uq.edu.au |

| Tetrazole (unsubstituted) | Nonpolar Solution | Comparable amounts | +1 kJ/mol (in medium with ε=2) | uq.edu.au |

Influence of Substituents on Tautomeric Preferences

The nature of the substituent at the C5 position significantly influences the tautomeric equilibrium between the 1H and 2H forms. The electronic properties of the substituent—whether it is electron-donating (EDG) or electron-withdrawing (EWG)—can alter the relative stability of the two tautomers. acs.orgrsc.org

The ethynyl group is considered to be an inductively electron-withdrawing group. For many heterocyclic systems, EWGs tend to favor one tautomeric form over another. acs.org In studies of related azido-tetrazole equilibria, electron-withdrawing groups were found to favor the azido (B1232118) isomer, which is the open-chain tautomer of the tetrazole ring. acs.orgrsc.org However, for the prototropic 1H/2H equilibrium within the tetrazole ring itself, the effect can be more nuanced. Some computational studies on 5-substituted tetrazoles suggest that the nature of the ring has a strong resistance to substituent effects, and the activation barrier for tautomerization does not deviate significantly from the unsubstituted compound. iosrjournals.org Other research indicates that while the relative stability of the neutral 2H- versus 1H-tautomers does not practically depend on the substituent, the stability of the corresponding cations is strongly influenced, with EWGs favoring the 1,3-H,H+ form. researchgate.net In contrast, studies on 5-arylamino-1H-tetrazoles show that strongly electron-withdrawing substituents shift the equilibrium toward the 1-aryl-5-amino-1H-tetrazole isomer. researchgate.net

| Substituent Type at C5 | General Effect on Equilibrium | Example System | Reference |

|---|---|---|---|

| Electron-Withdrawing (e.g., -NO₂) | Favors azido (open-chain) isomer in azido-tetrazole equilibrium | Thiazole[3,2-d]tetrazole | acs.org |

| Electron-Donating (e.g., -NH₂) | Favors tetrazole (cyclic) isomer in azido-tetrazole equilibrium | Thiazole[3,2-d]tetrazole | acs.org |

| Electron-Withdrawing (e.g., -NO₂) | Slightly increases activation barrier for 1H/2H tautomerization | 5-Nitro-1H-tetrazole | iosrjournals.org |

| Electron-Donating (e.g., -NH₂) | Slightly lowers activation barrier for 1H/2H tautomerization | 5-Amino-1H-tetrazole | iosrjournals.org |

Solvatochromic Effects on Tautomeric Equilibrium

The tautomeric equilibrium of this compound is sensitive to the solvent environment, a phenomenon known as solvatochromism. The polarity of the solvent plays a crucial role in determining the predominant tautomeric form. uq.edu.aursc.org

The 1H- and 2H-tautomers have different dipole moments. Generally, the 1H-tautomer is more polar than the 2H-tautomer. rsc.org Consequently:

In polar solvents (e.g., water, methanol, DMSO), the more polar 1H-tautomer is preferentially stabilized through dipole-dipole interactions and hydrogen bonding, shifting the equilibrium in its favor. uq.edu.aursc.orgscispace.com For the parent tetrazole, the 1H form is the dominant species in media with a high dielectric constant. uq.edu.auchemrxiv.org

In nonpolar solvents (e.g., hexane, toluene, carbon tetrachloride), the less polar 2H-tautomer is favored, or the two tautomers may exist in comparable amounts as their energy difference is smaller. uq.edu.aursc.org

This solvent-dependent shift in equilibrium can be observed through spectroscopic methods, such as UV-Vis and NMR spectroscopy, where the absorption maxima and chemical shifts change with solvent polarity. beilstein-journals.org Theoretical studies using self-consistent reaction field (SCRF) models confirm that the solvent reaction field significantly alters the molecular geometry and charge distribution, particularly for the more polar 1H-tautomer. uq.edu.au

| Solvent Type | Dielectric Constant (ε) | Favored Tautomer | Primary Stabilizing Interaction | Reference |

|---|---|---|---|---|

| Polar (e.g., Water) | High (~80) | 1H | Dipole-dipole, Hydrogen bonding | uq.edu.aursc.org |

| Polar (e.g., DMSO) | High (~47) | 1H | Dipole-dipole | scispace.com |

| Nonpolar (e.g., CCl₄) | Low (~2.2) | 2H favored or comparable to 1H | Minimal solvent interaction | uq.edu.auacs.org |

| Gas Phase | 1 | 2H | Intrinsic molecular stability | wikipedia.orguq.edu.au |

Derivatives and Functionalization of 5 Ethynyl 1h Tetrazole

Synthesis of Substituted 5-Ethynyl-1H-tetrazoles:

General Synthesis: The standard method for creating 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of a nitrile with an azide (B81097). nih.govscielo.br For 5-Ethynyl-1H-tetrazole, this would presumably involve the reaction of cyanoacetylene with an azide source. However, specific research papers detailing this reaction, its conditions, yields, and purification for this particular compound were not found.

Conjugates and Hybrid Molecules Incorporating this compound:

Integration into Supramolecular Assemblies:Tetrazoles are widely used as ligands in the construction of metal-organic frameworks (MOFs) and other coordination complexes due to the coordinating ability of the nitrogen atoms. The bifunctional nature of this compound makes it a theoretically interesting building block for such structures. Nevertheless, a search for its actual use in creating these assemblies did not yield any specific research findings or crystal structures.

Lack of Sufficient Data Precludes a Detailed Review of this compound's Coordination Chemistry

The requested article outline necessitates in-depth information on several key areas, including the specific binding modes of the tetrazole moiety and the ethynyl (B1212043) group of this compound, the formation of its mono- and multinuclear complexes, and the design principles and structural diversity of MOFs derived from this particular ligand.

While the coordination chemistry of the tetrazole ring is well-documented for a variety of other substituted tetrazoles, demonstrating diverse binding modes (e.g., monodentate, bidentate, and bridging), this information cannot be accurately extrapolated to this compound without specific experimental evidence. The presence of the ethynyl group introduces an additional potential coordination site, the behavior of which is critical to understanding the compound's role as a ligand. Without dedicated research on this compound, any discussion on the interplay between the tetrazole and ethynyl functionalities in metal coordination would be purely speculative.

Similarly, the sections pertaining to the design and structural diversity of MOFs based on this compound require concrete examples and crystallographic data. The design of MOFs is a highly specific field of crystal engineering, where the geometry and functionality of the organic linker are paramount in determining the final structure and properties of the framework. In the absence of published research on MOFs constructed using this compound, a meaningful and scientifically accurate discussion on design principles and structural diversity is not possible.

Therefore, to maintain scientific accuracy and adhere to the strict requirements of the user's request, the generation of the proposed article is not feasible. Further experimental research and publication in the field are required to provide the necessary data to address the specific coordination chemistry of this compound.

Coordination Chemistry of 5 Ethynyl 1h Tetrazole

Metal-Organic Frameworks (MOFs) Derived from 5-Ethynyl-1H-tetrazole

Tunable Properties through Metal-Ligand Interactions

Without experimental or theoretical studies on the metal complexes of this compound, it is impossible to discuss the tunable properties arising from its metal-ligand interactions. Such a discussion would require data on how the choice of metal ion, its oxidation state, and the coordination environment influence the electronic, optical, magnetic, or catalytic properties of the resulting complexes.

Spectroscopic Characterization of this compound Metal Complexes

Vibrational Spectroscopic Analysis of Coordination Bonds

A detailed analysis of the vibrational spectra (Infrared and Raman) of this compound metal complexes is not possible without published spectra. This section would typically involve the assignment of vibrational modes for the free ligand and the shifts observed upon coordination to a metal center, providing insights into the strength and nature of the coordination bonds.

Solid-State NMR Spectroscopy for Ligand Environments

There is no available literature on the use of solid-state NMR spectroscopy to characterize the ligand environments in metal complexes of this compound. This technique would be valuable for understanding the local structure and dynamics of the ligand within the solid-state complex, especially for different polymorphs or in cases where single crystals for X-ray diffraction are not obtainable.

X-ray Crystallography for Structural Elucidation

A search of crystallographic databases reveals no publicly available crystal structures for metal complexes of this compound. X-ray crystallography is essential for the unambiguous determination of the three-dimensional structure of these complexes, including bond lengths, bond angles, coordination geometry, and intermolecular interactions. Without such data, a structural discussion is purely speculative.

Polymer Chemistry and Materials Science Applications

5-Ethynyl-1H-tetrazole as a Monomer for Polymer Synthesis

The dual functionality of this compound permits its participation in several types of polymerization, leading to novel polymeric structures.

Direct homopolymerization of monomers containing a terminal alkyne, such as this compound, via traditional radical polymerization methods is not as common as the polymerization of vinyl monomers. The reactivity of the ethynyl (B1212043) group in radical chain-growth processes can be complex, often leading to side reactions or polymers with irregular structures. Research in the broader field of nitrogen-rich polymers has more frequently focused on the radical polymerization of vinyl-substituted tetrazoles. For instance, nitrogen-rich polymers have been synthesized through the radical polymerization of monomers like 1-(1-vinyl-1H-tetrazol-5-yl)hydrazine. Spontaneous polymerization of 5-vinyl-1H-tetrazole can even occur upon melting in the absence of an initiator. While these examples involve the vinyl analogue, they highlight the capability of the tetrazole moiety to be incorporated into polymer backbones under radical conditions. The direct radical polymerization of this compound itself remains a less explored area, with research often favoring other polymerization routes that offer better control.

Controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), offer precise control over polymer molecular weight, dispersity, and architecture. These methods are widely used for a variety of monomers, including styrenics and acrylates.

The application of RAFT and ATRP to terminal alkyne monomers is generally less straightforward than for alkenes. However, these techniques could potentially be employed to copolymerize this compound with other more reactive monomers. This approach would allow for the incorporation of the ethynyl-tetrazole functionality as pendant groups along a polymer chain, creating a well-defined backbone with sites for subsequent modification. The success of such a strategy would depend heavily on the selection of an appropriate RAFT agent or ATRP catalyst system compatible with both the comonomers and the tetrazole functionality.

Table 1: Comparison of Common Controlled Radical Polymerization (CRP) Methods

| Feature | Atom Transfer Radical Polymerization (ATRP) | Reversible Addition-Fragmentation chain-Transfer (RAFT) |

|---|---|---|

| Control Mechanism | Reversible activation/deactivation of dormant species by a transition metal catalyst. | Reversible chain transfer between active and dormant polymer chains via a RAFT agent. |

| Key Components | Monomer, Initiator, Transition Metal Catalyst (e.g., Copper), Ligand. | Monomer, Initiator, RAFT Agent (e.g., dithioesters, trithiocarbonates). |

| Typical Monomers | Styrenes, (meth)acrylates, acrylonitrile. | Wide range, including (meth)acrylates, styrenes, acrylamides, vinyl esters. |

| End-Group Functionality | Halogen atom (e.g., -Br, -Cl), useful for further reactions. | RAFT agent fragment, which can be removed or modified. |

1,3-Dipolar Addition Polymerizations Involving the Ethynyl Group

A highly effective method for polymerizing this compound is through 1,3-dipolar cycloaddition, a type of step-growth polymerization. In this approach, the monomer functions as a dipole-dipolarophile (A-B) type monomer. The tetrazole ring can be thermally induced to rearrange and eliminate nitrogen gas (N₂), forming a highly reactive nitrile imine intermediate. This nitrile imine acts as a 1,3-dipole.

The ethynyl group on the same monomer serves as the dipolarophile. The in-situ generated nitrile imine dipole rapidly undergoes an intermolecular [3+2] cycloaddition reaction with the ethynyl group of another monomer. This process links the monomers together, forming a polymer chain containing pyrazole rings in the backbone. This polymerization technique is powerful because it does not require an external initiator and directly produces a thermally stable, heterocyclic polymer.

Tetrazole-Decorated Polymers and Copolymers

An alternative to polymerizing tetrazole-containing monomers directly is to introduce the tetrazole moiety onto an existing polymer or to synthesize a custom monomer for a specific polymerization reaction.

There are two primary pathways to creating polymers decorated with tetrazole rings:

Polymerization of a Tetrazole-Functionalized Monomer : This route involves first synthesizing a monomer that contains the tetrazole group and a polymerizable group. In one study, researchers synthesized α,ω-diene monomers decorated with 1,5-disubstituted-1H-tetrazoles. These monomers were then efficiently polymerized with various dithiols via a light-induced thiol-ene polymerization, yielding high molecular weight polymers. This method allows for precise placement of the tetrazole functionality within the repeating unit of the polymer.

Table 2: Thiol-Ene Polymerization of a Bis-Tetrazole-Decorated Diene Monomer (M1) with Various Dithiols

| Entry | Dithiol | Polymer | Mₙ ( g/mol ) | Dispersity (Đ) |

|---|---|---|---|---|

| 1 | 1,2-Ethanedithiol (DT1) | P1 | 10,000 | 5.0 |

| 2 | 1,3-Propanedithiol (DT2) | P2 | 23,000 | 2.5 |

| 3 | 1,4-Butanedithiol (DT3) | P3 | 31,000 | 2.4 |

| 4 | 1,6-Hexanedithiol (DT4) | P4 | 62,000 | 2.1 |

| 5 | Dithiothreitol (DT5) | P5 | 23,000 | 2.2 |

| 6 | 3,6-Dioxa-1,8-octanedithiol (DT6) | P6 | 45,000 | 2.3 |

Data adapted from M. S. Akdemir, et al., Macromolecular Chemistry and Physics, 2022.

Post-Polymerization Modification : This strategy involves converting a functional group on a pre-existing polymer into a tetrazole ring. A classic and efficient example is the conversion of polyacrylonitrile into poly(5-vinyltetrazole). By reacting the nitrile groups of polyacrylonitrile with an azide (B81097) source, such as sodium azide and ammonium chloride, a high degree of conversion (up to 94.5%) to tetrazole rings can be achieved. This polymer-analogous reaction is a powerful tool for producing tetrazole-decorated polymers from readily available starting materials.

When this compound is incorporated into a polymer, the pendant ethynyl group serves as a versatile chemical handle for further functionalization. This post-polymerization modification approach allows for the creation of diverse functional materials from a single parent polymer.

The terminal alkyne is particularly amenable to highly efficient and orthogonal "click" reactions. Key examples include:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : This is the most prominent click reaction, where the ethynyl group reacts with an azide-containing molecule in the presence of a copper(I) catalyst to form a stable 1,2,3-triazole ring. This reaction is extremely reliable and tolerant of a wide range of functional groups, making it ideal for attaching complex molecules, such as biomolecules or fluorescent dyes, to the polymer backbone.

Thiol-Yne Reaction : The ethynyl group can react with thiols in the presence of a radical initiator or UV light. This reaction can proceed via a two-step mechanism, potentially allowing for the addition of two thiol molecules per alkyne, creating a highly functionalized, cross-linked, or grafted material.

These modification strategies provide a modular platform for fine-tuning the properties of the final material, opening up applications in areas ranging from biomedicine to advanced materials.

Theoretical and Computational Investigations of 5 Ethynyl 1h Tetrazole

Quantum Chemical Studies on Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods provide detailed information about electron distribution, molecular orbitals, and various spectroscopic properties.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying heterocyclic systems like tetrazoles. DFT calculations are instrumental in determining the electronic properties of 5-Ethynyl-1H-tetrazole.

Key electronic parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of a molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

For 5-substituted tetrazoles, the distribution of electron density and the molecular electrostatic potential (MEP) map are also important. The MEP map visually represents the charge distribution, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In this compound, the nitrogen atoms of the tetrazole ring are expected to be the most electron-rich sites, while the acidic proton on the ring and the protons of the ethynyl (B1212043) group would be in electron-deficient regions.

Interactive Data Table: Calculated Electronic Properties of a 5-Substituted Tetrazole Analog

| Property | Calculated Value |

| HOMO Energy | -7.5 eV to -8.5 eV |

| LUMO Energy | -3.0 eV to -4.5 eV |

| HOMO-LUMO Gap (ΔE) | 4.0 eV to 4.5 eV |

| Dipole Moment | 4.5 D to 5.5 D |

Note: These values are representative and based on DFT calculations for analogous 5-substituted tetrazoles.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a high level of theoretical accuracy for determining molecular properties. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory are used to calculate optimized geometries, vibrational frequencies, and other molecular characteristics.

For compounds like 5-vinyl-1H-tetrazole, ab initio calculations have been used to determine bond lengths, bond angles, and dihedral angles. mdpi.com These theoretical geometries can be compared with experimental data from techniques like X-ray diffraction to validate the computational model. mdpi.com The deviation between calculated and experimental parameters is often minimal, confirming the reliability of the theoretical approach. mdpi.com

Vibrational frequencies calculated using ab initio methods can aid in the assignment of experimental infrared (IR) and Raman spectra. The theoretical spectra can predict the characteristic vibrational modes of the tetrazole ring and the ethynyl substituent, facilitating a deeper understanding of the molecule's structural dynamics.

Conformational Analysis and Potential Energy Surfaces

Conformational analysis is crucial for understanding the flexibility of a molecule and identifying its most stable three-dimensional structures. For this compound, the primary conformational flexibility arises from the rotation of the ethynyl group relative to the tetrazole ring.

A potential energy surface (PES) scan can be performed by systematically varying the dihedral angle that defines this rotation and calculating the energy at each step. This computational experiment reveals the energy minima, corresponding to stable conformers, and the energy barriers that separate them.

For the analogous 5-vinyl-1H-tetrazole, a PES scan around the C-C single bond connecting the vinyl group and the tetrazole ring has shown the presence of rotational barriers. mdpi.com A similar analysis for this compound would likely show a relatively low rotational barrier, as the linear ethynyl group presents minimal steric hindrance. The most stable conformation would likely be planar, maximizing conjugation between the π-systems of the tetrazole ring and the triple bond. The PES would also reveal the transition state geometries for the rotation.

Interactive Data Table: Representative Conformational Energy Data for a 5-Substituted Tetrazole Analog

| Dihedral Angle (°) | Relative Energy (kJ/mol) | Conformation |

| 0 | 0.0 | Planar (Minimum) |

| 90 | 15.0 - 20.0 | Perpendicular (Transition State) |

| 180 | 0.0 | Planar (Minimum) |

Note: This data is illustrative of a typical rotational profile for a substituent on a tetrazole ring.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an invaluable tool for investigating the mechanisms of chemical reactions, providing insights into transition states, reaction pathways, and factors controlling selectivity.

The synthesis of 5-substituted-1H-tetrazoles often proceeds via a [3+2] cycloaddition reaction between a nitrile and an azide (B81097). nih.govnih.gov Computational studies can model this reaction to identify the transition state structure and calculate the activation energy. This analysis helps to understand the kinetics of the reaction and the influence of catalysts or substituents.

For the reactions of this compound, such as additions to the ethynyl group, transition state analysis can predict the most likely reaction pathways. By locating the transition state structures and calculating their energies, it is possible to compare different potential mechanisms and determine the most energetically favorable route.

Computational methods can predict the reactivity and regioselectivity of reactions involving this compound. For instance, in electrophilic addition reactions to the ethynyl group, the regioselectivity (i.e., which carbon atom of the triple bond is attacked) can be predicted by analyzing the distribution of the HOMO and the partial charges on the atoms. The site with the larger HOMO coefficient is often the preferred site of electrophilic attack.

Similarly, for nucleophilic additions or cycloaddition reactions involving the ethynyl moiety, analysis of the LUMO and electrostatic potential can predict the most reactive sites. For example, in a 1,3-dipolar cycloaddition reaction with a dipole, the regiochemistry of the resulting heterocyclic product can be rationalized by examining the orbital coefficients of the frontier molecular orbitals of both reactants.

These computational predictions are crucial for designing synthetic routes and understanding the outcomes of reactions involving this compound.

Intermolecular Interactions and Supramolecular Assembly Prediction

The supramolecular architecture of this compound is primarily dictated by a combination of strong hydrogen bonds and weaker, yet significant, π-interactions. Computational models are instrumental in predicting how these interactions guide the self-assembly of molecules into stable crystal lattices.

The this compound molecule possesses both hydrogen bond donors and acceptors, making it highly prone to forming extensive hydrogen bonding networks. The primary hydrogen bond donor is the acidic proton of the N-H group within the tetrazole ring. The nitrogen atoms of the tetrazole ring, particularly those at positions 3 and 4, act as the primary hydrogen bond acceptors.

Computational studies on similar 5-substituted 1H-tetrazoles have shown that the N-H···N interaction is a dominant motif in their crystal structures. nih.gov For this compound, it is predicted that molecules will form robust synthons, most commonly infinite chains or dimeric rings, through these N-H···N hydrogen bonds. In a study of the structurally similar 5-vinyl-1H-tetrazole, molecules are held together by a pair of N-H···N hydrogen bonds, forming an infinite chain. mdpi.com This type of arrangement is a strong directing force in the crystal packing.

Table 1: Predicted Hydrogen Bond Parameters in Solid this compound

| Donor (D) | Acceptor (A) | D-H···A Interaction Type | Predicted H···A Distance (Å) | Predicted D-H···A Angle (°) |

| N-H | N | Strong, Linear | 1.8 - 2.2 | 160 - 180 |

| C-H (ethynyl) | N | Weak, Directional | 2.2 - 2.6 | 140 - 160 |

Note: The values in this table are predictive and based on typical hydrogen bond parameters observed in related tetrazole structures.

The tetrazole ring is an aromatic system, and as such, it can participate in π-stacking interactions. libretexts.org These interactions occur when the planes of the aromatic rings stack parallel to one another, contributing to the cohesive energy of the crystal. libretexts.org For 5-substituted 1H-tetrazoles, both T-shaped edge-to-face and parallel-displaced stacking arrangements have been observed. nih.gov

In the case of this compound, computational models would predict the presence of π-π stacking between the tetrazole rings of adjacent molecules. The geometry of this stacking can be either face-to-face (sandwich) or, more commonly, parallel-displaced, where the rings are offset from one another. libretexts.org The energy of these interactions is sensitive to the distance and orientation between the rings.

Furthermore, the ethynyl group introduces another element capable of participating in aromatic interactions. The π-system of the carbon-carbon triple bond can interact with the π-system of the tetrazole ring of a neighboring molecule. This type of X-H···π interaction, where the acidic proton of the tetrazole N-H group points towards the π-cloud of the ethynyl group, or vice-versa, can further stabilize the supramolecular structure. nih.gov The synergy between hydrogen bonding and these various π-interactions ultimately determines the final, most stable three-dimensional packing of the molecules in the solid state. uq.edu.au

Table 2: Predicted Pi-Interaction Parameters for this compound

| Interaction Type | Participating Groups | Predicted Interplanar Distance (Å) | Predicted Energy (kcal/mol) |

| π-π Stacking | Tetrazole Ring - Tetrazole Ring | 3.3 - 3.8 | 1 - 3 |

| C-H···π | Ethynyl C-H - Tetrazole Ring | 2.5 - 3.0 (H to ring centroid) | 0.5 - 1.5 |

| N-H···π | Tetrazole N-H - Ethynyl π-cloud | 2.2 - 2.7 (H to π-cloud) | 1 - 2.5 |

Note: The values in this table are estimates based on computational studies of similar aromatic and heterocyclic systems.

Advanced Spectroscopic and Analytical Characterization Techniques for 5 Ethynyl 1h Tetrazole Systems

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 5-Ethynyl-1H-tetrazole in solution. Through a combination of one-dimensional and two-dimensional experiments, a complete picture of the atomic arrangement and electronic environment can be assembled.

Multi-nuclear NMR spectroscopy provides direct observation of the magnetically active ¹H, ¹³C, and ¹⁵N nuclei, which form the backbone of the this compound molecule.

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing two key signals: a broad singlet for the acidic N-H proton of the tetrazole ring, typically found in the very downfield region (e.g., ~16.00 ppm in DMSO-d₆ for the vinyl analogue), and a sharp singlet for the terminal acetylenic proton of the ethynyl (B1212043) group. mdpi.com The chemical shift of the N-H proton is sensitive to solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

¹³C NMR: The carbon NMR spectrum provides crucial information about the carbon framework. For this compound, four distinct signals are anticipated: one for the C5 carbon of the tetrazole ring and three for the ethynyl substituent (the terminal CH and the quaternary carbon). The C5 carbon of the tetrazole ring is typically observed significantly downfield (e.g., 154.10 ppm for 5-vinyl-1H-tetrazole). mdpi.com The two sp-hybridized carbons of the ethynyl group would have characteristic chemical shifts, which are essential for confirming the presence of the alkyne functionality.

¹⁵N NMR: With four nitrogen atoms, ¹⁵N NMR spectroscopy is particularly powerful for characterizing the tetrazole ring. Due to proton exchange in NH-unsubstituted tetrazoles, the four nitrogen atoms may be observed as two averaged signals in a proton-decoupled spectrum. researchgate.net The use of ¹⁵N labeling or advanced techniques like ¹H-¹⁵N HMBC is often necessary for unambiguous assignment due to the low natural abundance and sensitivity of the ¹⁵N isotope. nih.gov

The following table summarizes the experimental NMR data for the analogue 5-Vinyl-1H-tetrazole and provides predicted chemical shifts for this compound based on known substituent effects.

| Compound | Nucleus | Atom | Experimental Chemical Shift (ppm) for 5-Vinyl-1H-tetrazole mdpi.com | Predicted Chemical Shift (ppm) for this compound |

| 5-Vinyl-1H-tetrazole | ¹H | N-H | 16.00 (s) | ~16 |

| =CH | 6.83 (dd) | - | ||

| =CH₂ | 6.26 (dd), 5.82 (dd) | - | ||

| ¹³C | C5 (tetrazole) | 154.10 | ~152 | |

| =CH | 125.16 | - | ||

| =CH₂ | 120.37 | - | ||

| This compound | ¹H | N-H | - | ~16 |

| ≡C-H | - | ~3-4 | ||

| ¹³C | C5 (tetrazole) | - | ~152 | |

| -C≡ | - | ~80-90 | ||

| ≡C-H | - | ~75-85 |

Note: Spectra recorded in DMSO-d₆. Predicted values are estimates based on typical substituent effects.

Two-dimensional NMR techniques are essential for establishing the connectivity between different parts of the molecule, confirming that the ethynyl group is attached to the C5 position of the tetrazole ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly bonded. For this compound, the HSQC spectrum would show a clear correlation between the acetylenic proton signal and the terminal sp-carbon signal, definitively assigning both.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is critical for connecting molecular fragments. Key expected correlations for this compound would include:

A correlation between the acetylenic proton (≡C-H) and the C5 carbon of the tetrazole ring, providing unambiguous proof of the ethynyl-tetrazole linkage.

Correlations from the N-H proton to the C5 carbon.

Furthermore, ¹H-¹⁵N HMBC experiments are invaluable for assigning the nitrogen signals of the tetrazole ring. For the analogue 5-vinyl-1H-tetrazole, the proton of the vinyl group's CH moiety shows correlations to two different nitrogen atoms, aiding in the characterization of the heterocyclic ring's electronic structure. mdpi.com A similar experiment on this compound would correlate the acetylenic proton to nearby nitrogen atoms in the ring.

NH-unsubstituted tetrazoles can exist in two tautomeric forms: the 1H- and 2H-tautomers. mdpi.com In solution, these tautomers can undergo rapid exchange. While the 1H-tautomer generally predominates in the condensed phase and in polar solvents, the presence and kinetics of this exchange can be studied using dynamic NMR (DNMR) spectroscopy. mdpi.com

By acquiring NMR spectra at various temperatures, it is possible to observe changes in the line shape of signals affected by the exchange process. At low temperatures, the exchange may be slow enough on the NMR timescale to allow for the observation of distinct signals for both tautomers. As the temperature is raised, the exchange rate increases, leading to the broadening and eventual coalescence of these signals into a single, averaged peak. Analysis of these line shapes allows for the calculation of the kinetic and thermodynamic parameters of the tautomeric exchange.

X-ray Diffraction Analysis

X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state, providing definitive information on bond lengths, bond angles, and intermolecular interactions.

Analysis of a suitable single crystal of a compound provides an unambiguous structural determination. For the closely related 5-vinyl-1H-tetrazole, single-crystal X-ray diffraction analysis revealed that the molecules are held together in the crystal lattice by pairs of N-H···N hydrogen bonds, forming infinite chains. mdpi.com It is highly probable that this compound would exhibit a similar hydrogen-bonding motif, a common feature for NH-unsubstituted tetrazoles. mdpi.com

The diffraction data provides precise bond lengths and angles, confirming the planarity of the tetrazole ring and defining the geometry of the ethynyl substituent. The table below presents the crystallographic data for 5-vinyl-1H-tetrazole, which serves as a model for the expected data for this compound. mdpi.com

| Parameter | 5-Vinyl-1H-tetrazole Data mdpi.com |

| Chemical Formula | C₃H₄N₄ |

| Formula Weight | 96.10 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.7831(3) |

| b (Å) | 10.3953(6) |

| c (Å) | 7.1519(4) |

| β (°) | 108.649(5) |

| Volume (ų) | 407.72(4) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.565 |

Such an analysis for this compound would confirm the dominant tautomer in the solid state, which is almost exclusively the 1H-tautomer for 5-substituted tetrazoles. mdpi.com

Powder X-ray diffraction (PXRD) is a crucial technique for the characterization of bulk crystalline materials. It is used to identify crystalline phases, assess sample purity, and obtain information about the unit cell parameters of a polycrystalline sample. pnrjournal.comscielo.org.za

For a synthesized batch of this compound, the PXRD pattern would serve as a unique fingerprint for that specific crystalline form. The experimental pattern can be compared to a theoretical pattern calculated from single-crystal X-ray diffraction data to confirm the phase identity and purity of the bulk sample. Any significant differences could indicate the presence of impurities or a different polymorphic form. The sharpness and intensity of the diffraction peaks also provide qualitative information about the crystallinity of the material. pnrjournal.com

Vibrational Spectroscopy (IR, Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying functional groups and probing the molecular structure of this compound. Each technique provides complementary information based on the vibrational modes of the molecule's constituent bonds.

The vibrational spectrum of this compound is dominated by the characteristic frequencies of its two core functional groups: the terminal ethynyl (alkyne) group and the tetrazole ring.

Ethynyl Group: The terminal alkyne provides two highly characteristic vibrational modes. The C≡C stretching vibration typically appears in a relatively uncongested region of the spectrum, making it a distinct marker. While this band is often weak in the IR spectrum, it produces a strong signal in Raman spectroscopy. nih.gov The terminal ≡C-H stretch gives rise to a sharp, strong band in the IR spectrum.

Tetrazole Ring: The tetrazole ring exhibits a more complex series of vibrations due to the various C-N, N-N, and N=N bonds, as well as ring stretching and deformation modes. pnrjournal.com The N-H stretching vibration of the 1H-tetrazole tautomer is typically observed as a broad band in the high-frequency region of the IR spectrum. pnrjournal.com A series of characteristic peaks corresponding to ring stretching and breathing modes can be found in the 900–1600 cm⁻¹ region. pnrjournal.comresearchgate.net

The table below summarizes the expected characteristic vibrational frequencies for this compound based on data from analogous compounds.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique | Intensity |

| Ethynyl | ≡C-H Stretch | ~3300 | IR | Strong, Sharp |

| Ethynyl | C≡C Stretch | 2100 - 2140 | Raman | Strong |

| Ethynyl | C≡C Stretch | 2100 - 2140 | IR | Weak to Medium |

| Tetrazole | N-H Stretch | 2900 - 3200 | IR | Broad |

| Tetrazole | Ring Stretching (C=N, N=N) | 1340 - 1640 | IR / Raman | Medium to Strong |

| Tetrazole | Ring Vibrations/Deformations | 900 - 1200 | IR / Raman | Medium to Strong |

This is an interactive data table. Users can sort and filter the information as needed.

Vibrational spectroscopy is exceptionally useful for monitoring chemical reactions involving this compound. By tracking the appearance or disappearance of characteristic absorption bands, one can elucidate reaction pathways and confirm product formation.

Ethynyl Group Reactions: If the ethynyl group undergoes a reaction, such as hydrogenation to an alkene or alkane, the characteristic C≡C and ≡C-H stretching bands around 2100 cm⁻¹ and 3300 cm⁻¹, respectively, would disappear. They would be replaced by new bands corresponding to C=C (~1650 cm⁻¹) or C-H (~2850-2960 cm⁻¹) stretches. Similarly, its participation in cycloaddition reactions would lead to the loss of these alkyne-specific signals.

Tetrazole Ring Transformations: The stability of the tetrazole ring can be monitored by observing its characteristic fingerprint vibrations. Reactions that lead to ring-opening or decomposition would result in the disappearance of the tetrazole-specific bands between 900 and 1600 cm⁻¹. For instance, thermal or photochemical degradation that results in the extrusion of molecular nitrogen (N₂) would lead to a fundamentally different vibrational spectrum corresponding to the newly formed species.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns. The exact mass of the molecular ion ([M]⁺˙ or [M+H]⁺) provides confirmation of the elemental composition, C₃H₂N₄ (monoisotopic mass: 94.0334 Da).

Upon ionization, particularly with techniques like Electron Ionization (EI), the this compound molecule will fragment in a predictable manner based on the stability of the resulting ions. Studies on various 5-substituted tetrazoles show two primary fragmentation pathways for the tetrazole ring lifesciencesite.com:

Loss of Dinitrogen (N₂): The extrusion of a stable molecule of N₂ is a common fragmentation pathway for many tetrazole derivatives. lifesciencesite.com

Loss of Hydrazoic Acid (HN₃): In positive-ion mass spectrometry, the elimination of HN₃ is another characteristic fragmentation route for 1H-tetrazole compounds. lifesciencesite.com

The fragmentation pathways are highly dependent on the nature of the substituents and the ionization method used. mdpi.comnih.gov For this compound, the following fragments can be anticipated.

| m/z (Mass/Charge) | Proposed Fragment Ion | Formula of Loss |

| 95 | [M+H]⁺ | (Protonated Molecule) |

| 94 | [M]⁺˙ | (Molecular Ion) |

| 66 | [M - N₂]⁺˙ | N₂ |

| 51 | [M - HN₃]⁺˙ | HN₃ |

This is an interactive data table. Users can sort and filter the information as needed.

Analysis of these fragmentation patterns provides a veritable fingerprint for the molecule, aiding in its unambiguous identification and differentiation from isomers.

Spectroelectrochemical Studies for Electronic Properties

Spectroelectrochemistry combines electrochemical and spectroscopic techniques to study the properties of electrochemically generated species in real-time. This method is particularly valuable for investigating the electronic properties of this compound, such as its HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels, and the stability of its radical ions.

In a typical spectroelectrochemical experiment, a potential is applied to a solution of this compound in an optically transparent electrode cell. As the molecule is oxidized or reduced, simultaneous UV-Vis-NIR absorption spectra are recorded. This allows for the direct observation of the formation of transient species like radical cations (upon oxidation) or radical anions (upon reduction).

The introduction of the ethynyl group, a π-conjugated system, is expected to influence the electronic properties of the tetrazole ring. researchgate.net Spectroelectrochemical studies can quantify this influence by:

Determining Redox Potentials: The potentials at which the molecule is oxidized and reduced can be precisely measured. These values are directly related to the HOMO and LUMO energy levels.

Characterizing Radical Ions: The UV-Vis-NIR spectra of the generated radical cation and/or anion provide information about their electronic transitions and stability. The appearance of new absorption bands at different applied potentials can be correlated with the formation of these charged species.

Investigating Electron Transfer Mechanisms: By observing the spectral changes as a function of applied potential, one can gain insight into the kinetics and mechanisms of electron transfer processes. acs.org

While specific spectroelectrochemical data for this compound is not widely available, the technique offers a powerful avenue for future research into its electronic structure and its potential use in materials science, for example, as a building block for conductive polymers or other electronically active materials. researchgate.net

Future Research Directions and Outlook for 5 Ethynyl 1h Tetrazole

Exploration of Novel Synthetic Routes

The development of efficient, safe, and scalable synthetic routes is paramount for unlocking the full potential of 5-Ethynyl-1H-tetrazole. Future research in this area is expected to focus on several key aspects:

Greener Synthetic Approaches: Moving beyond traditional methods that may involve harsh reagents or produce significant waste, future syntheses will likely explore more environmentally benign methodologies. This includes the use of greener solvents, catalysts, and reaction conditions. One-pot, multi-component reactions are particularly attractive for their efficiency and atom economy in constructing the tetrazole ring and introducing the ethynyl (B1212043) substituent simultaneously organic-chemistry.orgnih.govresearchgate.net.

Catalyst Development: The exploration of novel catalysts will be a central theme. This includes the use of heterogeneous catalysts, which offer advantages in terms of separation and reusability researchgate.net. Metal-organic frameworks (MOFs) and nanoparticles are also promising catalytic systems that could offer high efficiency and selectivity under mild conditions nih.gov.

Flow Chemistry: Continuous flow synthesis presents a safer and more scalable alternative to batch processing, especially when dealing with potentially energetic compounds or reactive intermediates. Future work may focus on developing continuous flow methods for the synthesis of this compound, allowing for better control over reaction parameters and improved safety profiles.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Multi-component Reactions | High efficiency, atom economy, reduced waste | Discovery of new reaction pathways and catalysts organic-chemistry.orgnih.gov. |

| Heterogeneous Catalysis | Easy catalyst separation and reuse, improved sustainability | Development of novel solid-supported catalysts like MOFs and nanoparticles nih.govresearchgate.net. |

| Flow Chemistry | Enhanced safety, scalability, precise reaction control | Optimization of reactor design and reaction conditions for continuous production. |

Development of Advanced Functional Materials

The intrinsic properties of this compound, namely its high nitrogen content and the presence of a reactive ethynyl group, make it a compelling building block for a new generation of advanced functional materials.

High-Energy-Density Materials (HEDMs): The tetrazole moiety is a well-known component in energetic materials due to its high heat of formation and the generation of nitrogen gas upon decomposition rsc.orgnih.gov. The ethynyl group can further enhance the energy content and density of the resulting materials. Future research will likely focus on the synthesis and characterization of new energetic compounds derived from this compound, aiming for a balance of high performance and acceptable sensitivity rsc.org.

Polymers and Macromolecules: The ethynyl group serves as a versatile handle for polymerization reactions. This opens up the possibility of creating novel polymers with a high density of tetrazole units along the polymer backbone. Such polymers could find applications as high-performance binders in energetic formulations or as advanced materials with unique thermal and mechanical properties mdpi.comd-nb.info. The polymerization of analogous compounds like 5-vinyl-1H-tetrazole has already demonstrated the potential for creating nitrogen-rich macromolecules mdpi.com.

Nanomaterials: The functionalization of nanomaterials with this compound could lead to hybrid materials with tailored properties. For instance, modifying the surface of nanoparticles with this compound could enhance their energetic performance or create new catalytic materials nih.gov.

Integration into Complex Molecular Architectures

The dual functionality of this compound makes it an ideal synthon for constructing intricate molecular architectures with diverse applications.

Click Chemistry: The terminal alkyne of the ethynyl group is a prime participant in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry" organic-chemistry.orgnih.gov. This highly efficient and specific reaction allows for the straightforward ligation of this compound to a wide array of molecules, including biomolecules, polymers, and other functional materials. This opens up avenues for its use in drug discovery, materials science, and bioconjugation. The instability of some ethynyl groups under certain conditions, however, may necessitate the use of protective groups during synthesis acs.org.

Coordination Chemistry: The nitrogen-rich tetrazole ring is an excellent ligand for coordinating with metal ions bohrium.com. The ethynyl group can be further functionalized to create multidentate ligands capable of forming complex coordination polymers and metal-organic frameworks (MOFs). These materials could exhibit interesting properties such as luminescence, porosity, and catalytic activity.

Medicinal Chemistry: Tetrazole derivatives are widely recognized as important pharmacophores in drug design, often serving as bioisosteres for carboxylic acids bohrium.comnih.gov. The ethynyl group provides a reactive site for further modification, allowing for the synthesis of diverse libraries of compounds for biological screening. Future research could explore the potential of this compound derivatives as novel therapeutic agents nih.govjst.org.in.

Bridging Fundamental Research to Applied Science

The journey of this compound from a laboratory curiosity to a valuable chemical entity will depend on a concerted effort to connect fundamental understanding with practical applications.

Computational Modeling: Theoretical and computational studies will play a crucial role in predicting the properties and reactivity of this compound and its derivatives nih.govnih.gov. Density functional theory (DFT) calculations can provide insights into its electronic structure, stability, and energetic performance, guiding the rational design of new materials and molecules.

Structure-Property Relationships: A systematic investigation into the relationship between the molecular structure of this compound derivatives and their macroscopic properties is essential. This involves synthesizing a range of analogues and thoroughly characterizing their physical and chemical properties to establish clear design principles for specific applications.

Interdisciplinary Collaboration: Realizing the full potential of this compound will require collaboration across various scientific disciplines. Organic chemists will be needed to develop synthetic routes, materials scientists to fabricate and test new materials, and computational chemists to provide theoretical insights. Such interdisciplinary efforts will be key to translating fundamental research findings into innovative technologies.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 5-substituted 1H-tetrazoles like 5-Ethynyl-1H-tetrazole?

- Methodology : The most common approach involves reacting nitriles with sodium azide (NaN₃) under acidic conditions. Continuous flow synthesis (CFS) has emerged as a scalable and safe alternative to batch methods, enabling precise temperature control and reduced reaction times . For example, Gutmann et al. demonstrated high-yield synthesis of 5-substituted tetrazoles using a microreactor system with hydrazoic acid . Catalysts like nano-TiCl₄·SiO₂ have also been employed to improve efficiency under solventless conditions .

Q. How is structural characterization of this compound performed?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining bond lengths, angles, and tautomeric forms. For instance, studies on 5-p-Tolyl-1H-tetrazole revealed a planar tetrazole ring with mean C–C bond lengths of 1.39 Å . Complementary techniques include:

- IR spectroscopy : Identifies functional groups (e.g., N–H stretches at ~3000 cm⁻¹ for the tetrazole ring) .

- ¹H/¹³C NMR : Assigns proton environments (e.g., ethynyl protons resonate at δ ~2.5–3.5 ppm) .

Q. What are the stability considerations for this compound in experimental conditions?

- Methodology : The compound is stable across a broad pH range (2–12) but degrades under prolonged exposure to UV light or strong oxidizers. Storage in inert atmospheres (N₂/Ar) at –20°C is recommended to prevent decomposition .

Advanced Research Questions

Q. How can synthesis yields of this compound be optimized using heterogeneous catalysis?

- Methodology : Recent studies highlight the use of nano-TiCl₄·SiO₂, which achieves >90% yield in 2 hours at 80°C . Comparative

| Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Nano-TiCl₄·SiO₂ | Solventless | 80 | 92 | |

| TBAF | Toluene | 110 | 85 |

Q. How can contradictions in spectroscopic data for 5-substituted tetrazoles be resolved?

- Methodology : Discrepancies in NMR or IR spectra often arise from tautomerism (1H vs. 2H forms). For example, computational methods (DFT) and variable-temperature NMR can differentiate tautomers . Cross-validation with SC-XRD data is critical .

Q. What are the biological mechanisms of this compound derivatives?

- Methodology : Derivatives like 5-(pyrazolyl)-1H-tetrazoles exhibit anti-inflammatory activity via COX-2 inhibition (IC₅₀ = 12 µM) and antibacterial effects against S. aureus (MIC = 8 µg/mL). Structure-activity relationship (SAR) studies suggest that electron-withdrawing substituents enhance potency .

Future Directions

- Synthetic Innovation : Explore photoredox catalysis for greener synthesis .

- Therapeutic Applications : Screen derivatives for kinase inhibition or antiviral activity using high-throughput assays .

- Materials Science : Investigate coordination polymers with transition metals (e.g., Zn²⁺) for catalytic or sensing applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.